molecular formula C17H10N6O4S B2407914 (Z)-N'-(2-nitrophenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477193-80-9

(Z)-N'-(2-nitrophenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B2407914
CAS RN: 477193-80-9
M. Wt: 394.37
InChI Key: GAJIRMRBWZGLEW-STZFKDTASA-N
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Description

(Z)-N'-(2-nitrophenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a cyanide derivative of thiazole, which contains two nitrophenyl groups.

Scientific Research Applications

Synthesis and Characterization

  • Thiosemicarbazides, closely related to the queried compound, have been studied for their applications in biological activities and pharmaceutical fields. For instance, the cyclization of a similar compound, 1-benzoyl-4-(2-nitrophenyl)-3-thiosemicarbazide, in dimethylformamide (DMF) medium resulted in the formation of N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine. The chemical structure was characterized using infrared, mass, and X-ray diffraction studies, highlighting the importance of these techniques in understanding the properties of such compounds (Aparna et al., 2011).

Spectroscopic Analysis

  • The application of NMR spectroscopy is crucial in analyzing compounds similar to the one . For example, a study on (E)- and (Z)-2-(2-(2-hydroxy-4-nitrophenyl)hydrazono)-1-phenylbutane-1,3-diones utilized 15N NMR spectroscopy to determine the structure and tautomerism of the compounds. This method is essential for identifying specific forms and isomers in complex chemical structures (Lyčka, 2018).

Sensor Development

  • Compounds structurally related to the queried chemical have been synthesized for sensor applications. For instance, substituted 2-aminobenzothiazoles salicylidenes were developed as cyanide sensors in aqueous media, demonstrating the potential use of such compounds in environmental and safety monitoring (Elsafy et al., 2018).

Anticancer Research

  • Similar thiazole derivatives have shown potential in anticancer research. For example, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones exhibited significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds (Buzun et al., 2021).

properties

IUPAC Name

(2Z)-N-(2-nitroanilino)-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N6O4S/c18-9-14(21-20-13-6-1-2-7-16(13)23(26)27)17-19-15(10-28-17)11-4-3-5-12(8-11)22(24)25/h1-8,10,20H/b21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJIRMRBWZGLEW-STZFKDTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(2-nitrophenyl)-4-(3-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide

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